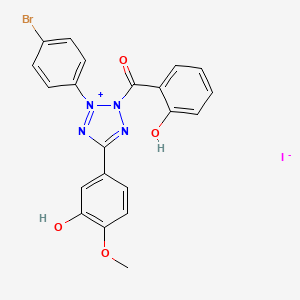
3-(4-Bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are known for their applications in various biochemical assays, particularly in measuring cell viability and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the bromophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, hydroxybenzoyl chloride, and methoxyphenol, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazolium ring, potentially converting it to a more reduced form.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might also make it a subject of study in structural and mechanistic chemistry.
Biology
Tetrazolium compounds are widely used in biological assays to measure cell viability and enzyme activity. This specific compound could be employed in similar assays, potentially offering enhanced sensitivity or specificity due to its unique substituents.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties. For example, its ability to undergo redox reactions could make it useful in studying oxidative stress or developing antioxidant therapies.
Industry
Industrially, the compound could find applications in the development of dyes, pigments, or other specialty chemicals. Its unique properties might also make it useful in materials science or nanotechnology.
Mechanism of Action
The mechanism of action of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide would depend on its specific application. In biochemical assays, tetrazolium compounds typically act as electron acceptors, undergoing reduction to form colored formazan products. This process involves the transfer of electrons from cellular components or enzymes to the tetrazolium ring, resulting in a measurable color change.
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
Uniqueness
Compared to similar compounds, 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide may offer unique properties due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which could influence the compound’s reactivity, solubility, and interactions with biological molecules.
Properties
CAS No. |
89568-08-1 |
|---|---|
Molecular Formula |
C21H16BrIN4O4 |
Molecular Weight |
595.2 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15BrN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
InChI Key |
ABNZIZCTEUHXRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


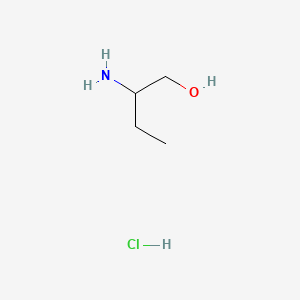
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
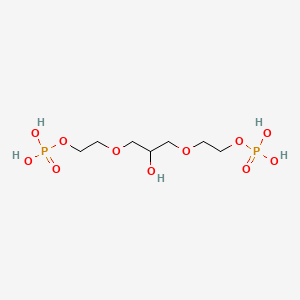
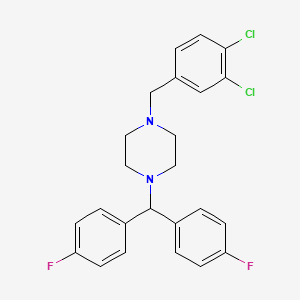
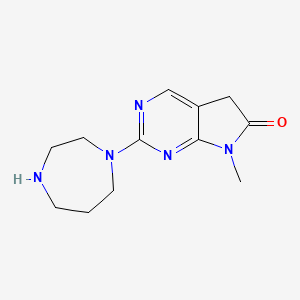
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
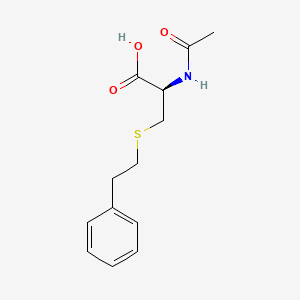
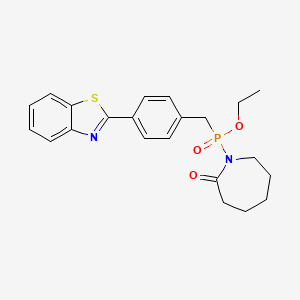
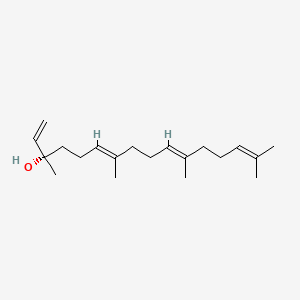
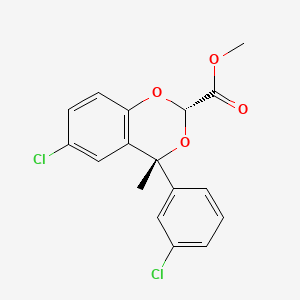
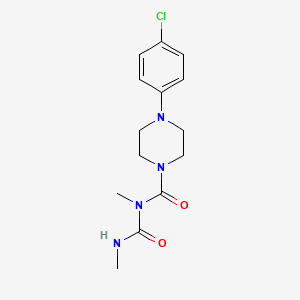
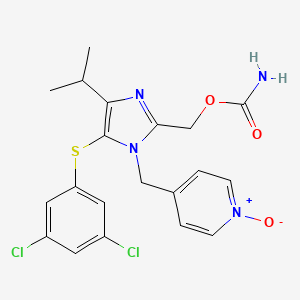
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
